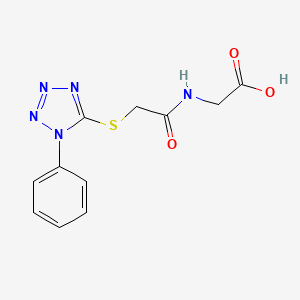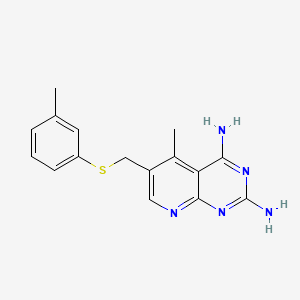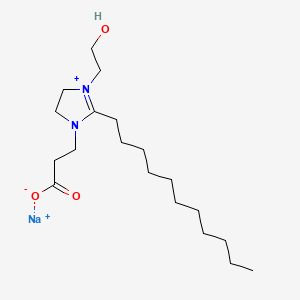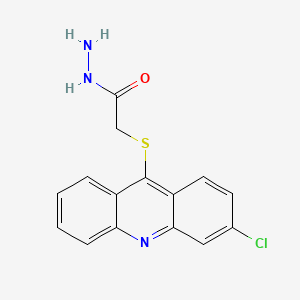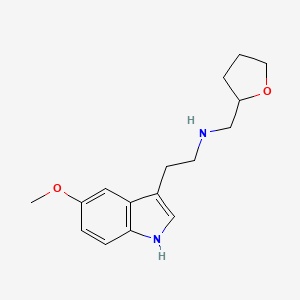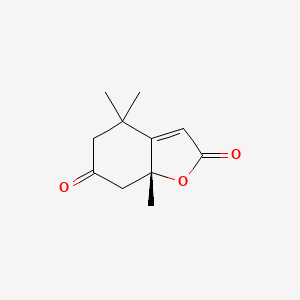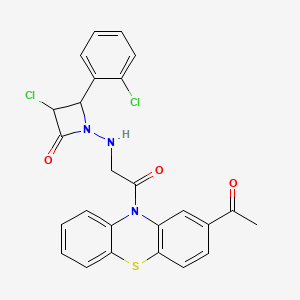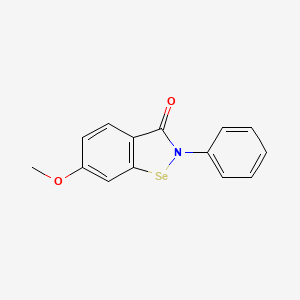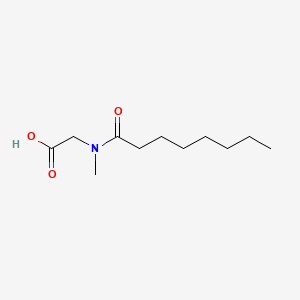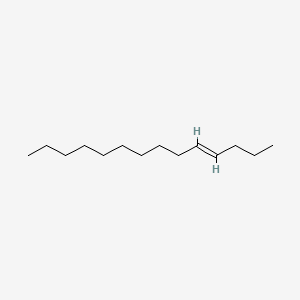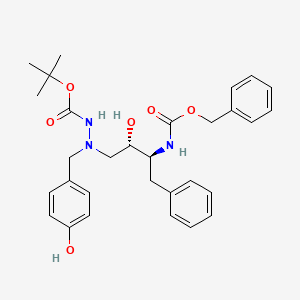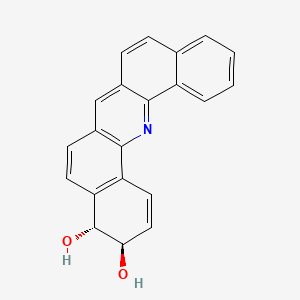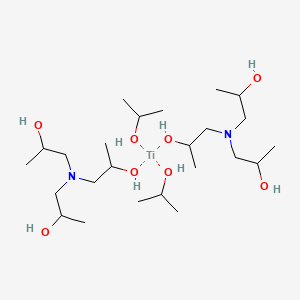
Bis((1,1',1''-nitrilotris(propan-2-olato))(1-)-N,O)bis(propan-2-olato)titanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis[1,1’,1’'-nitrilotris[propan-2-olato]-N,O]bis(propan-2-olato)titanium is a complex titanium compound It is characterized by the presence of titanium coordinated with nitrilotris(propan-2-olato) ligands
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis[1,1’,1’'-nitrilotris[propan-2-olato]-N,O]bis(propan-2-olato)titanium typically involves the reaction of titanium isopropoxide with nitrilotris(propan-2-ol) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the titanium precursor. The reaction conditions, such as temperature and solvent, can significantly influence the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. additional steps such as purification and crystallization are often employed to ensure the compound meets industrial standards. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Bis[1,1’,1’'-nitrilotris[propan-2-olato]-N,O]bis(propan-2-olato)titanium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state titanium species.
Reduction: It can be reduced to lower oxidation state titanium species.
Substitution: Ligands in the compound can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield titanium dioxide, while substitution reactions can produce a variety of titanium-ligand complexes.
Aplicaciones Científicas De Investigación
Bis[1,1’,1’'-nitrilotris[propan-2-olato]-N,O]bis(propan-2-olato)titanium has several scientific research applications:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including polymerization and oxidation reactions.
Biology: The compound is studied for its potential use in biomedical applications, such as drug delivery and imaging.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with biological molecules.
Industry: It is used in the production of advanced materials, including coatings and composites, due to its unique chemical properties.
Mecanismo De Acción
The mechanism by which Bis[1,1’,1’'-nitrilotris[propan-2-olato]-N,O]bis(propan-2-olato)titanium exerts its effects involves the interaction of the titanium center with various molecular targets. The nitrilotris(propan-2-olato) ligands can facilitate the coordination of the titanium center with other molecules, leading to catalytic activity. The specific pathways involved depend on the application and the molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
Titanium isopropoxide: A simpler titanium compound used in similar applications.
Titanium dioxide: A well-known titanium compound with extensive applications in materials science and catalysis.
Titanium(IV) chloride: Another titanium compound used as a precursor in various chemical reactions.
Uniqueness
Bis[1,1’,1’'-nitrilotris[propan-2-olato]-N,O]bis(propan-2-olato)titanium is unique due to its specific ligand structure, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring precise control over the coordination environment of the titanium center.
Propiedades
Número CAS |
71501-07-0 |
|---|---|
Fórmula molecular |
C24H58N2O8Ti |
Peso molecular |
550.6 g/mol |
Nombre IUPAC |
1-[bis(2-hydroxypropyl)amino]propan-2-ol;propan-2-ol;titanium |
InChI |
InChI=1S/2C9H21NO3.2C3H8O.Ti/c2*1-7(11)4-10(5-8(2)12)6-9(3)13;2*1-3(2)4;/h2*7-9,11-13H,4-6H2,1-3H3;2*3-4H,1-2H3; |
Clave InChI |
AUFDAZXOGYDDJC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)O.CC(C)O.CC(CN(CC(C)O)CC(C)O)O.CC(CN(CC(C)O)CC(C)O)O.[Ti] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



